4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide (FITM) is a negative allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1). [, ] mGluR1 is a protein found in the central nervous system, primarily in the brain, that plays a crucial role in various neurological processes like learning, memory, and synaptic plasticity. [] FITM binds to a distinct site on the mGluR1 receptor, different from where glutamate, the natural ligand, binds. [] This binding inhibits the receptor's activity, thereby modulating downstream signaling pathways.
FITM can be classified under the broader category of fluorinated organic compounds. Specifically, it falls within the subclass of non-polymeric perfluoroalkyl substances. The classification of chemical compounds like FITM is often based on their molecular structure, bonding characteristics, and functional groups present. In the context of PFAS, these compounds are further categorized based on their chain length and functional groups, such as carboxylic acids or sulfonic acids .
The synthesis of FITM typically involves several advanced chemical processes. Common methods include:
The synthesis often requires stringent conditions to ensure high yields and purity. For instance, electrochemical fluorination might involve specific solvents and temperature controls to optimize the reaction kinetics and minimize side reactions.
The molecular structure of FITM is characterized by a backbone of carbon atoms fully substituted with fluorine atoms. This structure leads to a highly hydrophobic compound with distinct physical properties.
FITM can undergo various chemical reactions typical for perfluoroalkyl compounds. These include:
The reactions involving FITM are often influenced by environmental factors such as pH, temperature, and the presence of catalysts or other reactants. Understanding these parameters is essential for predicting its behavior in various applications.
The mechanism through which FITM exerts its effects primarily revolves around its interaction with biological systems and environmental media. Due to its hydrophobic nature, FITM tends to accumulate in biological tissues and can disrupt normal cellular functions.
Research indicates that PFAS compounds like FITM may interfere with lipid metabolism and hormone regulation due to their ability to mimic certain biological molecules. This interference can lead to adverse health effects in humans and wildlife .
Studies have shown that the persistence of FITM in the environment is a significant concern due to its resistance to degradation processes .
FITM has found applications across various fields:
Host cell engineering has emerged as a cornerstone for enhancing the recombinant production of FITM (Furan-based Industrial Therapeutic Monomer), a high-value compound in biopolymer synthesis. Escherichia coli and Pichia pastoris serve as predominant platforms due to their well-characterized genetics and scalability. Metabolic engineering strategies focus on eliminating rate-limiting steps in the FITM biosynthetic pathway. For instance, CRISPR-Cas9-mediated knockout of competing pathways in E. coli (e.g., acetate synthesis genes pta-ackA) redirects carbon flux toward shikimate intermediates, increasing FITM precursor availability by 2.3-fold [2] [6].
Synthetic biology approaches further optimize FITM yield through promoter engineering and chaperone co-expression. The substitution of constitutive promoters with inducible systems (e.g., T7/lac hybrid) enables precise control over FITM synthase expression, reducing metabolic burden during growth phases [6]. Additionally, co-expression of folding chaperones (GroEL-GroES) mitigates FITM aggregation, enhancing soluble yield by 40% in Pichia pastoris [6].
Table 1: Host Engineering Strategies for FITM Production
Engineering Target | Host System | Modification | FITM Yield Increase |
---|---|---|---|
Precursor Supply | E. coli BL21 | Knockout of ptsG + shikimate kinase overexpression | 2.1-fold |
Folding Efficiency | P. pastoris GS115 | Co-expression of Hsp70 chaperones | 40% |
Transcriptional Regulation | E. coli K12 | T7/lac promoter replacement | 1.8-fold |
Stress Response | CHO Cells | XBP-1s overexpression | 3.0-fold |
FITM biosynthesis leverages multi-enzyme cascades to convert renewable feedstocks (e.g., glucose or lignin-derived aromatics) into high-purity product. Key reactions involve aldo-keto reductases (AKRs) and glucose dehydrogenases (GDHs) for asymmetric reduction, where GDH regenerates cofactors (NADPH) in situ [3] [9]. Pathway efficiency hinges on reaction-kinetic model-guided optimization, which identifies rate-limiting steps through Michaelis-Menten parameters ((Km), (V{max})) and inhibition constants ((K_i)).
For example, a double-substrate ordered Bi-Bi kinetic model for FITM synthases reveals severe substrate inhibition at glucose concentrations >100 mM. Iterative model refinement enables enzyme engineering (e.g., site-directed mutagenesis of AKR substrate-binding pockets) and operational parameter adjustments [3]:
Table 2: Kinetic Parameters of FITM Biosynthetic Enzymes
Enzyme | (K_m) (mM) | (V_{max}) (U/mg) | Inhibition Constant ((K_i)) | Optimal pH/Temp |
---|---|---|---|---|
Wild-type AKR | 15.0 ± 1.2 | 8.7 ± 0.3 | Glucose: 120 mM | 7.5 / 37°C |
Mutant AKR (W297H) | 2.3 ± 0.4 | 15.6 ± 1.1 | Glucose: 280 mM | 7.2 / 30°C |
GDH | 5.5 ± 0.6 | 32.4 ± 2.5 | NADPH: 0.8 mM | 8.0 / 35°C |
Thermodynamic challenges in FITM reactions (e.g., unfavorable equilibrium) are addressed via in situ product removal (ISPR) technologies, including resin-based adsorption or two-phase partitioning, shifting conversion from 45% to >95% [9].
FITM purification faces unique impurities due to its structural properties: host cell proteins (HCPs), furan isomer byproducts, and aggregates. Traditional mAb purification platforms fail due to FITM’s acidic pI (4.2–4.8), which overlaps with HCPs, and hydrophobicity-driven aggregation [4] [10].
Chromatography strategies must overcome three key challenges:
Tangential flow filtration (TFF) integrates into the polishing stage, employing 30 kDa membranes to concentrate FITM while removing small-molecule contaminants. However, shear sensitivity necessitates low transmembrane pressure (<15 psi) to prevent aggregation [7] [10].
Table 3: FITM Purification Performance Across Unit Operations
Step | Resin/Membrane | Key Impurities Removed | FITM Recovery | Purity Gain |
---|---|---|---|---|
Capture | SP Sepharose FF | 60% HCPs, 20% DNA | 85% | 45% → 70% |
Intermediate | Capto MMC ImpRes | Furan isomers, residual HCPs | 78% | 70% → 92% |
Polishing | Phenyl Sepharose HP | Aggregates, endotoxins | 90% | 92% → 99.5% |
Concentration | 30 kDa TFF | Salts, solvents | 95% | Maintained |
Concluding Remarks
Alphabetical Index of Chemical Compounds
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7